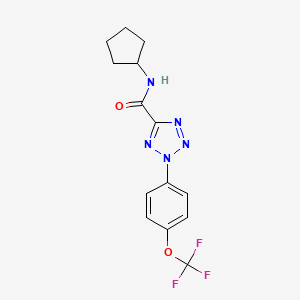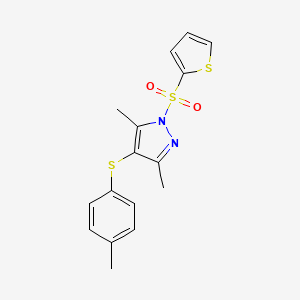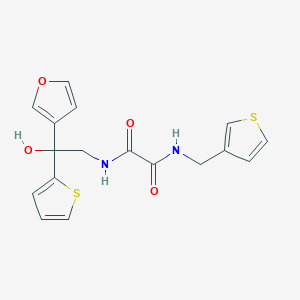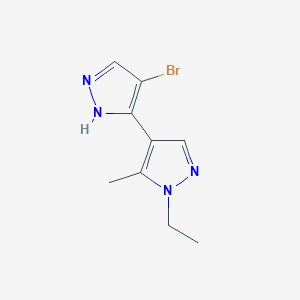
N-cyclopentyl-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the chemical composition of the substance. The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows the arrangement of the atoms .
Synthesis Analysis
The synthesis of a chemical compound refers to the process by which the compound is produced. This often involves a series of chemical reactions, with the starting materials (reactants) being transformed through a sequence of steps into the desired product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used for this purpose include X-ray crystallography, neutron diffraction, and various forms of spectroscopy such as nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
This involves studying the transformations that a particular compound undergoes when it reacts with other substances. It includes understanding the mechanism of the reaction, the conditions under which it occurs, the yield of the product, and the rate of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, chemical stability, and reactivity. These properties can often be predicted based on the compound’s molecular structure .Wissenschaftliche Forschungsanwendungen
Metabolism and Disposition in Humans
N-cyclopentyl-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide demonstrates significant relevance in the study of drug metabolism and disposition within the human body. A notable study in this area focused on a novel orexin receptor antagonist, showcasing the comprehensive metabolic profiling and characterization of drug-related materials. Through this research, insights into the drug's elimination pathways, half-life, and metabolite identification provide a deeper understanding of its pharmacokinetics. This study emphasizes the drug's extensive metabolism, highlighting the principal pathways and metabolites involved, including unique hemiaminal metabolites resulting from oxidative processes (Renzulli et al., 2011).
Environmental and Dietary Exposures
Research has also explored the interaction between environmental exposures to certain chemicals and their impact on human health. A study examining the activity of aryl hydrocarbon receptors (AHR) in human blood revealed significant insights into how naturally occurring AHR agonists, found in fruits, vegetables, and herbs, might influence AHR status and potentially affect human health. This research suggests that dietary intake of natural AHR agonists plays a crucial role in basal levels of AHR activation, underscoring the intricate relationship between diet, environmental exposures, and physiological responses (Connor et al., 2008).
Pharmacokinetic Enhancements through Milk-Based Formulations
Innovative approaches to improving drug solubility and pharmacokinetics have been explored, with one study developing milk-based formulations for ionized and unionized lipophilic drugs. This research demonstrates the potential of milk to enhance the solubility and pharmacokinetic properties of drugs, providing a novel methodology for oral liquid formulation that could significantly impact drug administration strategies (Charkoftaki et al., 2010).
Understanding Dioxin-like Toxicity through Body Burden Analysis
A comparative study on the body burdens of dioxins in humans versus experimentally exposed animals sheds light on the potential health effects of exposure to polyhalogenated aromatic hydrocarbons. By estimating human body burdens from serum concentrations and comparing them to those associated with toxicity in animals, this research provides crucial insights into the risks posed by dioxin-like chemicals to human health, facilitating a better understanding of the implications for cancer and noncancer effects (DeVito et al., 1995).
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with a compound are typically determined through toxicological studies. This can include studying the compound’s effects on cells or organisms, its potential for causing cancer (carcinogenicity), its potential for causing genetic mutations (mutagenicity), and its potential for causing birth defects (teratogenicity) .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O2/c15-14(16,17)24-11-7-5-10(6-8-11)22-20-12(19-21-22)13(23)18-9-3-1-2-4-9/h5-9H,1-4H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPHFSRRKFBADU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B2877439.png)

![3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}propanamide](/img/no-structure.png)
![Ethyl 2-(3-(4-ethylpiperazin-1-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate dioxalate](/img/structure/B2877445.png)

![1-(Azepan-1-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2877447.png)

![N-(2-methoxybenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2877455.png)

![N-(benzo[b]thiophen-5-yl)-4-cyanobenzamide](/img/structure/B2877457.png)